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Compound of Interest

Compound Name: HC Yellow NO. 7

Cat. No.: B010649 Get Quote

This document provides an in-depth technical guide on the spectroscopic characterization of

HC Yellow No. 7 (CAS No. 104226-21-3), a key ingredient in semi-permanent hair dye

formulations.[1] As a synthetic azo dye, its chemical identity, purity, and stability are paramount

for both product efficacy and consumer safety. This guide is designed for researchers, quality

control analysts, and drug development professionals, offering a detailed exploration of the

Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR)

spectroscopic data that define this molecule. The methodologies and interpretations presented

herein are grounded in established analytical principles to ensure scientific integrity and

trustworthiness.

Introduction to HC Yellow No. 7
HC Yellow No. 7, chemically known as 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)-3-

methylanilino]ethanol, belongs to the azo class of dyes.[2][3] Its structure, featuring a

chromophoric azo group (-N=N-) connecting two substituted aromatic rings, is responsible for

its vibrant yellow color. The molecular formula is C₁₇H₂₂N₄O₂.[2] Spectroscopic analysis is non-

negotiable for confirming the structure of synthesized batches and for identifying any impurities,

ensuring the material meets the stringent requirements for cosmetic use. The Scientific

Committee on Consumer Safety (SCCS) has confirmed that the spectroscopic data for

reference batches of HC Yellow No. 7 are in accordance with its proposed structure, forming

the basis of its safety assessment.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy is a cornerstone technique for characterizing azo dyes, as it directly

probes the electronic transitions that give rise to their color. The extended π-system of HC
Yellow No. 7 results in strong absorption in the visible region of the electromagnetic spectrum.

The choice of UV-Vis spectroscopy is predicated on its ability to provide a distinct electronic

fingerprint of the molecule. The position (λmax) and intensity of the absorption bands are highly

sensitive to the molecular structure and the solvent environment. For quality control, any

deviation in the λmax or the appearance of unexpected shoulders on the main absorption

peaks can indicate the presence of impurities or degradation products. The analysis is typically

performed in a dilute solution to ensure adherence to the Beer-Lambert Law, allowing for

quantitative analysis if required.

Solvent Selection: Choose a UV-grade solvent in which HC Yellow No. 7 is readily soluble.

Dimethyl sulfoxide (DMSO) is a suitable choice, as its UV cutoff is well below the analyte's

absorption maxima.[1]

Sample Preparation: Prepare a stock solution of HC Yellow No. 7 in the chosen solvent at a

concentration of approximately 100 µg/mL. From this stock, prepare a dilution to a final

concentration within the linear range of the spectrophotometer (typically 1-10 µg/mL).

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

This spectrum is automatically subtracted from the sample spectrum to correct for solvent

absorption and instrumental drift.

Data Acquisition: Fill a quartz cuvette with the diluted sample solution and place it in the

spectrophotometer. Scan the sample from 200 to 800 nm to capture both UV and visible

absorptions.

Data Processing: Identify the wavelengths of maximum absorbance (λmax).
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Sample Preparation

Spectrophotometer Analysis

Weigh HC Yellow No. 7

Dissolve in DMSO (Stock Solution)

Dilute to 1-10 µg/mL

Run Solvent Blank (200-800 nm)

Transfer to Cuvette

Run Sample Spectrum (200-800 nm)

Identify λmax

Click to download full resolution via product page

Caption: UV-Vis Spectroscopy Workflow for HC Yellow No. 7.

The electronic spectrum of HC Yellow No. 7 is characterized by two distinct absorption maxima

in the visible range. This is consistent with the complex electronic system of the molecule,

involving π→π* transitions across the azo-benzene chromophore.
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Parameter Observed Value Source

λmax 1 419.0 nm SCCS/1292/10[1]

λmax 2 449.8 nm SCCS/1292/10[1]

The presence of these two well-defined peaks is a critical identity confirmation point for HC
Yellow No. 7. The peak at the higher wavelength (~450 nm) is characteristic of the extended

conjugation of the azo dye system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of

organic molecules. Both ¹H (proton) and ¹³C NMR are essential for verifying the precise

arrangement of atoms in the HC Yellow No. 7 molecule, providing an unambiguous

confirmation of its identity.

While UV-Vis confirms the chromophore, NMR confirms the entire molecular skeleton. ¹H NMR

provides information on the number of different types of protons, their connectivity, and their

chemical environment. ¹³C NMR complements this by providing a count of the unique carbon

atoms. For a molecule like HC Yellow No. 7, NMR is crucial to differentiate it from potential

isomers and to confirm the positions of the methyl group, the amino group, and the N,N-

di(beta-hydroxyethyl)amino side chain on the aromatic rings. The choice of a deuterated

solvent like DMSO-d₆ is strategic; it solubilizes the compound and its residual proton signal

provides a convenient internal standard for chemical shift referencing.[4]

Solvent Selection: Use a high-purity deuterated solvent such as DMSO-d₆.

Sample Preparation: Dissolve 5-10 mg of HC Yellow No. 7 in approximately 0.6-0.7 mL of

the deuterated solvent directly in a 5 mm NMR tube. Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.
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Acquire a standard one-pulse spectrum. Typical parameters include a 30-45° pulse angle,

a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₅ at δ ~2.50 ppm.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

Process the data similarly and reference the spectrum to the solvent signal of DMSO-d₆ at

δ ~39.52 ppm.
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Sample Preparation

Spectrometer Analysis

Weigh 5-10 mg HC Yellow No. 7

Dissolve in ~0.6 mL DMSO-d6

Transfer to NMR Tube

Tune & Match Probe

Insert into Spectrometer

Acquire 1H Spectrum Acquire 13C Spectrum

Process & Reference Data

Click to download full resolution via product page

Caption: NMR Spectroscopy Workflow for HC Yellow No. 7.

While the SCCS has confirmed that the NMR spectra are consistent with the structure, the

specific chemical shifts are not published.[1] The following tables provide the expected

chemical shifts and assignments based on the known structure and standard correlation tables.

These serve as a benchmark for laboratory analysis.
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Table: Predicted ¹H NMR Signals (in DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8-7.5 m 4H
Protons on
aminophenyl ring

~7.0-6.5 m 3H
Protons on substituted

phenyl ring

~6.0 br s 2H -NH₂ (primary amine)

~4.8 t 2H -OH (hydroxyl)

~3.6 m 4H N-CH₂-CH₂-OH

~3.5 m 4H N-CH₂-CH₂-OH

| ~2.2 | s | 3H | Ar-CH₃ (methyl) |

Table: Predicted ¹³C NMR Signals (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~150-140 Aromatic C-N, C-N=N

~130-110 Aromatic C-H, C-C

~60 -CH₂-OH

~50 N-CH₂-

| ~17 | Ar-CH₃ |

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a

molecule. For HC Yellow No. 7, IR can confirm the presence of amine (-NH), hydroxyl (-OH),

aromatic (C=C), and azo (-N=N-) groups, providing further structural verification.
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The utility of IR spectroscopy lies in its ability to quickly confirm the presence or absence of key

functional groups. Each functional group absorbs infrared radiation at a characteristic

frequency, corresponding to its vibrational energy levels. For a quality check, the IR spectrum

provides a unique "fingerprint" for the molecule. The absence of an expected peak (e.g., the O-

H stretch) or the appearance of an unexpected one (e.g., a carbonyl C=O stretch) would

immediately flag the sample as impure or incorrect. The analysis is typically performed on the

neat solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal

sample preparation.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, preferably with an

ATR accessory.

Background Scan: Before analyzing the sample, run a background scan with a clean, empty

ATR crystal. This spectrum of the ambient environment (air, CO₂) is stored and subtracted

from the sample spectrum.

Sample Application: Place a small amount of the solid HC Yellow No. 7 powder directly onto

the ATR crystal.

Pressure Application: Apply pressure using the ATR anvil to ensure good contact between

the sample and the crystal.

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over the range

of 4000-400 cm⁻¹.

Data Processing: Perform an ATR correction if necessary and label the major absorption

peaks.
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FT-IR Spectrometer (ATR)

Run Background Scan (Clean Crystal)

Place Sample on Crystal

Acquire Sample Spectrum

Identify Characteristic Peaks

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ec.europa.eu [ec.europa.eu]

2. HC Yellow No. 7 | C17H22N4O2 | CID 163730 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. deascal.com [deascal.com]

4. health.ec.europa.eu [health.ec.europa.eu]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of HC Yellow No. 7]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b010649#hc-yellow-no-7-spectroscopic-data-uv-vis-
nmr-ir]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b010649?utm_src=pdf-body-img
https://www.benchchem.com/product/b010649?utm_src=pdf-custom-synthesis
https://ec.europa.eu/health/scientific_committees/consumer_safety/docs/sccs_o_032.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/163730
https://www.deascal.com/ingredient-information/hc-yellow-no-7/
https://health.ec.europa.eu/document/download/73062780-ac23-433b-8c45-1bce0ed935b2_en?filename=sccs_o_292.pdf
https://www.benchchem.com/product/b010649#hc-yellow-no-7-spectroscopic-data-uv-vis-nmr-ir
https://www.benchchem.com/product/b010649#hc-yellow-no-7-spectroscopic-data-uv-vis-nmr-ir
https://www.benchchem.com/product/b010649#hc-yellow-no-7-spectroscopic-data-uv-vis-nmr-ir
https://www.benchchem.com/product/b010649#hc-yellow-no-7-spectroscopic-data-uv-vis-nmr-ir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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